2-Bromo-4-nitro-1-propoxybenzene
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Overview
Description
2-Bromo-4-nitro-1-propoxybenzene: is an organic compound with the molecular formula C9H10BrNO3 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a nitro group at the fourth position, and a propoxy group at the first position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-4-nitro-1-propoxybenzene typically involves multiple steps, starting from benzene or its derivatives. One common route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-nitrobenzene.
Alkylation: Finally, 2-bromo-4-nitrobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate to form this compound
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-4-nitro-1-propoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Products include 2-amino-4-nitro-1-propoxybenzene or 2-thio-4-nitro-1-propoxybenzene.
Reduction: The major product is 2-bromo-4-amino-1-propoxybenzene.
Scientific Research Applications
2-Bromo-4-nitro-1-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential as a pharmacophore for developing new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-1-propoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets. The bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparison with Similar Compounds
- 2-Bromo-4-nitro-1-methoxybenzene
- 2-Bromo-4-nitro-1-ethoxybenzene
- 2-Bromo-4-nitro-1-butoxybenzene
Comparison:
2-Bromo-4-nitro-1-propoxybenzene is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and butoxy analogs. The length of the alkoxy chain can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
2-bromo-4-nitro-1-propoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDSNKROJBEMKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718318 |
Source
|
Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-25-2 |
Source
|
Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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